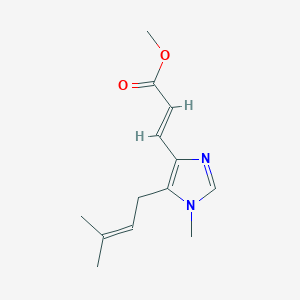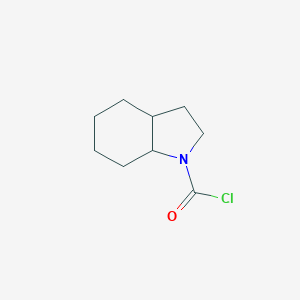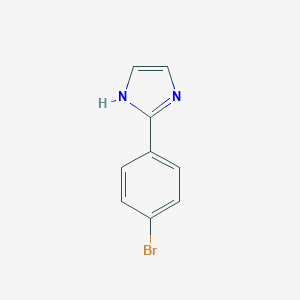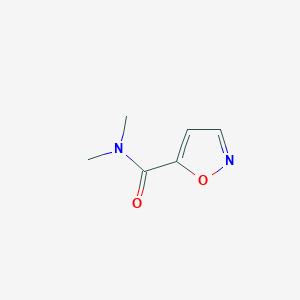
N,N-dimethylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of N,N-dimethylisoxazole-5-carboxamide involves various strategies, including the utilization of 5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for the esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions. This method highlights the compound's versatility in selective esterification reactions, providing a pathway to synthesize related compounds efficiently (Iranpoor, Firouzabadi, & Khalili, 2010).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be elucidated through various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. Such detailed characterization is crucial for confirming the structure of newly synthesized compounds and understanding their chemical behavior (عبدالله محمد عسيري, سلمان أحمد خان, & محمد غلام رسول, 2010).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its reactivity and potential in synthesizing bioactive molecules. For instance, it can undergo reactions to form complex structures with potential as radiotracers for imaging applications, as evidenced by the development of a novel positron emission tomography (PET) radiotracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain (Shimoda et al., 2015).
Aplicaciones Científicas De Investigación
Radiosynthesis and Brain Imaging
- A novel positron emission tomography (PET) radiotracer, derived from a related compound, was developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the rat brain, showcasing high binding affinity and potential for visualizing FAAH in living brains. This radiotracer could facilitate the study of neurological diseases and the development of related therapeutics (Shimoda et al., 2015).
Chemical Synthesis
- Efficient and general methods for synthesizing substituted derivatives involving N,N-dimethylisoxazole-5-carboxamide have been established, contributing to the fields of medicinal chemistry and material science. These methods allow for the creation of various compounds with potential applications in drug development and beyond (Guleli et al., 2019).
Enzyme Inhibition for Alzheimer's Disease
- By targeting the BACE1 active site flap, researchers developed a potent inhibitor with significant improvements in BACE1 inhibitory activity. This compound demonstrated robust brain Aβ reduction in rodents, offering a potential therapeutic approach for Alzheimer's disease (Wu et al., 2016).
Anticancer Agents
- A new series of functionalized amino acid derivatives, incorporating a related structural motif, were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds showed interesting cytotoxicity, indicating their potential as templates for designing new anticancer agents (Kumar et al., 2009).
Antidepressants Discovery
- Research into 3-ethoxyquinoxalin-2-carboxamides, structurally novel 5-HT3 receptor antagonists, led to the discovery of compounds with potent anti-depressant-like activity. This highlights the therapeutic potential of targeting serotonin receptor subtypes for the development of new antidepressants (Mahesh et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-7-10-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGOJJPVMFOGKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=NO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


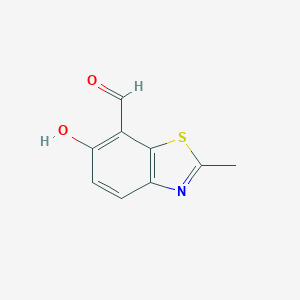

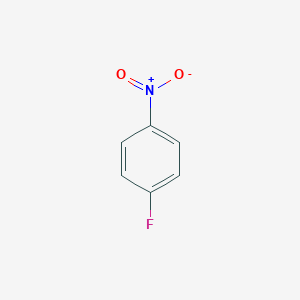
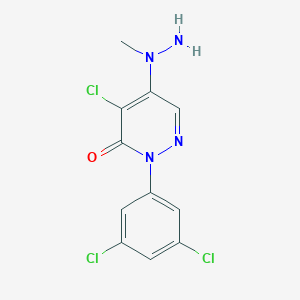
![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)
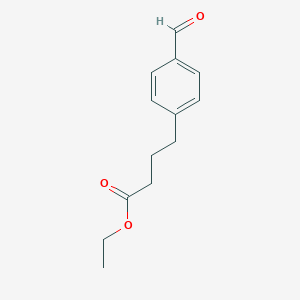
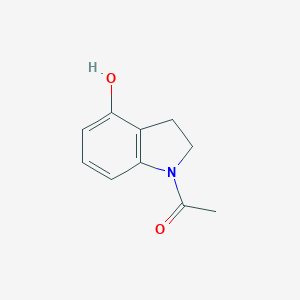
![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)
